molecular formula C10H11N5O B13181011 2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide

2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide

Cat. No.: B13181011
M. Wt: 217.23 g/mol
InChI Key: DYIIAQJYRDIZBH-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide typically involves the reaction of 4-aminobenzohydrazide with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its pyrazole ring and the presence of both amino and imino groups make it a versatile compound for various applications .

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-amino-1-(4-aminophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H11N5O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,11-12H2,(H2,13,16)

InChI Key

DYIIAQJYRDIZBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

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